molecular formula C15H12ClNO2 B11454932 4-(4-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

4-(4-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11454932
M. Wt: 273.71 g/mol
InChI Key: IFKZWMMWLRQPAW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a chlorophenyl group at the 4th position and a hydroxy group at the 7th position of the tetrahydroquinolinone ring. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-aminoacetophenone.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

    Cyclization: The Schiff base intermediate is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the quinolinone ring.

    Hydroxylation: The final step involves the hydroxylation of the quinolinone ring at the 7th position using a hydroxylating agent, such as hydrogen peroxide, to yield the desired compound.

Industrial Production Methods

Industrial production of 4-(4-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone derivative.

    Reduction: The carbonyl group in the quinolinone ring can be reduced to form a corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include ketone derivatives, alcohol derivatives, and various substituted quinolinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.

    Pathways: It modulates signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group but has a different core structure.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a substituted phenyl group but differs in the heterocyclic ring.

Uniqueness

4-(4-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and chlorophenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C15H12ClNO2/c16-10-3-1-9(2-4-10)13-8-15(19)17-14-7-11(18)5-6-12(13)14/h1-7,13,18H,8H2,(H,17,19)

InChI Key

IFKZWMMWLRQPAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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